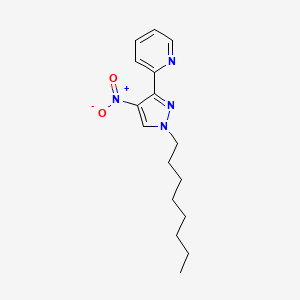
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- is a complex organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chloro group, an ethoxy group, a formyl group, and a phenyl group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Substituents: The chloro, ethoxy, formyl, and phenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions, while the ethoxy group can be added through etherification reactions.
Final Assembly: The final compound is assembled by combining the substituted pyridine ring with the cyano group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Large-scale production typically requires the use of specialized equipment and controlled reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-cyanopyridine
- 2-Chloro-3-pyridinecarbonitrile
- 2-Chloro-4-pyridinecarbonitrile
Comparison
Compared to these similar compounds, 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- is unique due to the presence of the ethoxy and formyl groups, which can significantly alter its reactivity and interactions in chemical and biological systems. These additional substituents can enhance its utility in specific applications, such as in the synthesis of more complex molecules or in targeted biochemical studies.
Properties
CAS No. |
143815-60-5 |
|---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
6-chloro-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-20-15-11(8-17)13(10-6-4-3-5-7-10)12(9-19)14(16)18-15/h3-7,9H,2H2,1H3 |
InChI Key |
SIJOMOQLMQVKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=N1)Cl)C=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



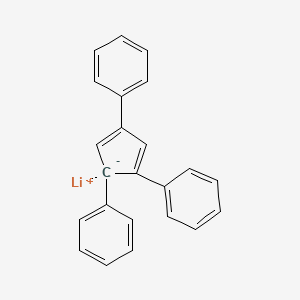
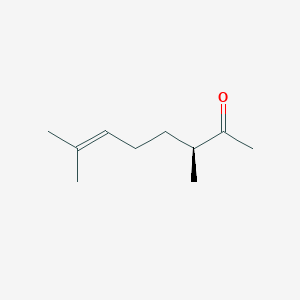
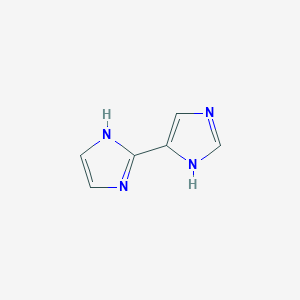
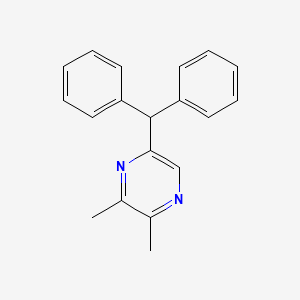
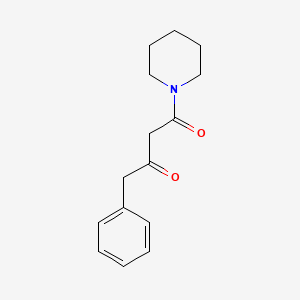
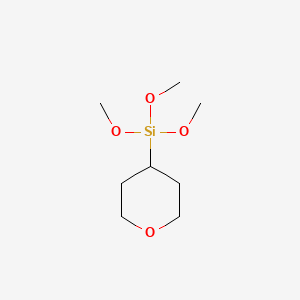
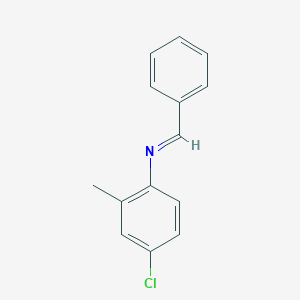
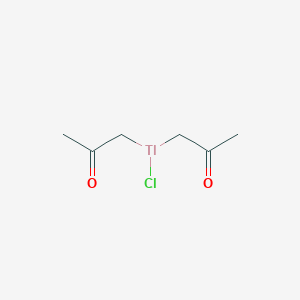
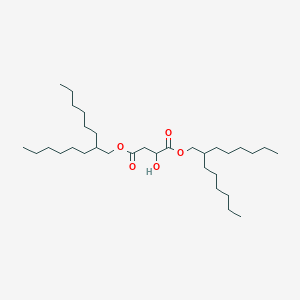
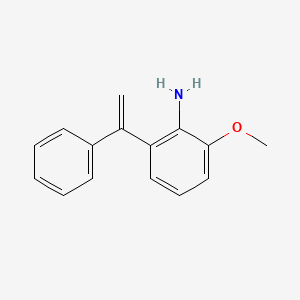
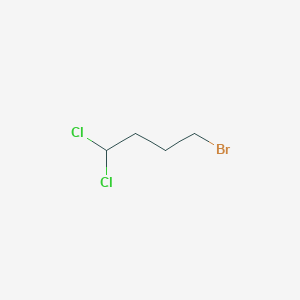
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
